6-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide

Description

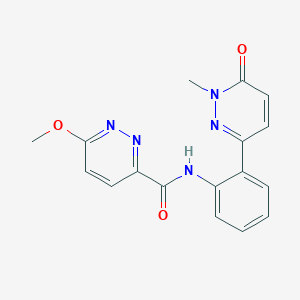

6-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a methoxy group, a pyridazine ring, and a carboxamide group

Properties

IUPAC Name |

6-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-22-16(23)10-8-13(21-22)11-5-3-4-6-12(11)18-17(24)14-7-9-15(25-2)20-19-14/h3-10H,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHCFJUMKMKQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NN=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Core Pyridazine Functionalization

The pyridazine ring undergoes site-selective modifications due to electron-deficient characteristics. Key reactions include:

Nucleophilic Substitution at C-6

The methoxy group at position 6 is introduced via nucleophilic displacement of a chloro precursor. For example:

Mechanism :

Carboxamide Bond Formation

The carboxamide linkage is synthesized using coupling agents:

-

Reagents : 1-Hydroxybenzotriazole (HOBt) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .

-

Conditions : Room temperature, 3–6 hours in dimethylformamide (DMF) .

Example Reaction :

Oxidative and Reductive Modifications

The dihydropyridazinone moiety participates in redox reactions:

Catalytic Hydrogenation

Oxidative Cyclization

Suzuki-Miyaura Coupling

Aryl boronic acids are coupled to the pyridazine core to introduce phenyl groups:

Example :

Characterization Data

Critical spectroscopic and analytical data for reaction validation:

Biological Relevance

While the query focuses on chemical reactions, it is noteworthy that structurally analogous compounds exhibit:

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, making it a candidate for further exploration in pharmaceutical applications:

Antimicrobial Activity

Studies have demonstrated that 6-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide possesses antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Preliminary investigations have shown that this compound can inhibit the proliferation of cancer cells in vitro. It appears to induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent. Further studies are required to elucidate the specific pathways involved.

Neuroprotective Effects

Emerging research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies are ongoing to determine its effects on neuronal survival and function.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how modifications to the chemical structure affect biological activity:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances solubility and bioavailability |

| Pyridazine Ring | Essential for maintaining antimicrobial efficacy |

| Carboxamide Group | Influences binding affinity to target proteins |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of pyridazine compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for development as an antibiotic agent.

Case Study 2: Cancer Cell Line Studies

In a research article featured in Cancer Research, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its candidacy for further anticancer drug development.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

6-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

6-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a pyridazine core, which is known for its diverse biological activities.

Anticonvulsant Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticonvulsant properties. For instance, certain analogs have shown effectiveness in models of epilepsy, with specific structural modifications enhancing their activity. The presence of a methoxy group on the phenyl ring has been linked to improved anticonvulsant efficacy, as seen in various animal models where the median effective dose (ED50) was significantly lower for compounds with similar substitutions .

Antitumor Activity

Several studies have reported the cytotoxic effects of pyridazine derivatives against various cancer cell lines. For example, compounds related to this compound demonstrated potent activity against human cancer cell lines such as A-431 and HT29. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups on the aromatic rings significantly enhance antiproliferative activity .

Protein Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific protein kinases, particularly MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase). This inhibition is crucial for treating conditions such as autoimmune diseases and certain cancers. The mechanism involves blocking the signaling pathways that promote cell proliferation and survival .

Study 1: Anticonvulsant Efficacy

In a controlled study involving the administration of various pyridazine derivatives, it was found that this compound exhibited significant protection against seizures induced by pentylenetetrazol (PTZ). The compound provided a 100% protection rate at doses as low as 24.38 mg/kg .

Study 2: Antitumor Activity Assessment

A comparative analysis of several pyridazine derivatives demonstrated that the presence of halogen substituents on the phenyl ring correlated with increased cytotoxicity against cancer cell lines. The compound showed IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potential as an anticancer drug .

Data Summary

| Activity Type | Effective Dose (mg/kg) | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| Anticonvulsant | 24.38 | - | PTZ-induced seizure model |

| Antitumor | - | <23.30 | A-431, HT29 |

| Protein Kinase Inhibition | - | - | MEK signaling pathways |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)pyridazine-3-carboxamide, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling pyridazine or dihydropyridazine derivatives with aryl or carboxamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert atmospheres (N₂) at 0–25°C .

- Pyridazine ring functionalization : Optimize pH (6.5–7.5) and temperature (60–80°C) to prevent side reactions such as hydrolysis of the methoxy group .

- Purification : Employ gradient HPLC (C18 columns, acetonitrile/water mobile phase) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Critical Parameters : Catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki couplings), solvent polarity (DMF vs. THF), and reaction time (monitored via TLC) significantly impact yield and purity .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methoxy (-OCH₃, δ ~3.8 ppm), carbonyl (C=O, δ ~165–170 ppm), and dihydropyridazine ring protons (δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₆N₄O₃) with <2 ppm error .

- X-ray Crystallography : Resolves dihedral angles between pyridazine and phenyl rings, critical for understanding steric hindrance .

Q. How should researchers design initial biological activity screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., MAPK, PI3K) or enzymes with conserved ATP-binding pockets, as the carboxamide and pyridazine moieties may mimic adenine .

- In Vitro Assays :

- Fluorescence Polarization : Measure binding affinity to recombinant kinases (IC₅₀ determination).

- Cell Viability Assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) to rule out false positives .

- Buffer Optimization : Test varying pH (7.4 vs. 6.8) and ionic strength, as the compound’s solubility and charge state affect interactions .

- Metabolite Screening : Use LC-MS to identify degradation products in cell-based assays that may confound results .

Q. What computational strategies predict the compound’s binding mode to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 2JDR for MEK1). Parameterize partial charges via DFT calculations .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å) .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for structural analogs to guide SAR studies .

Q. What experimental approaches elucidate the reaction mechanism of its synthesis?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. protiated reactants to identify rate-determining steps (e.g., SNAr vs. radical mechanisms) .

- In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) to track intermediate formation .

- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to map energy barriers for key steps like amide coupling .

Q. How can researchers address low solubility in aqueous buffers during pharmacological testing?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or ester groups at the methoxy position, which hydrolyze in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release .

Q. What strategies improve regioselectivity during functionalization of the pyridazine ring?

- Methodological Answer :

- Directing Groups : Install temporary groups (e.g., boronic esters) at C-4 to steer electrophilic substitution to C-5 .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing time (e.g., 10 min at 120°C vs. 24 hr reflux) .

- Catalytic Systems : Use Pd/Xantphos for Suzuki-Miyaura couplings, achieving >90% selectivity for C-3 over C-6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.